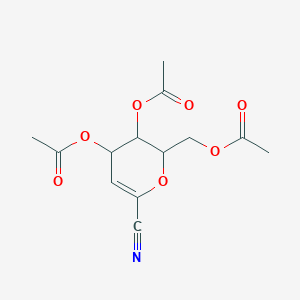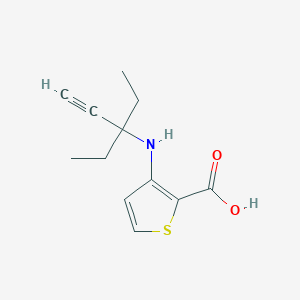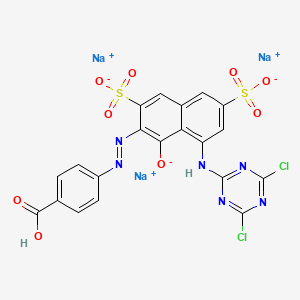![molecular formula C13H18N2O3S2 B12326331 L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of L-methionine, an essential amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves several steps, starting with the preparation of the pyridine derivative. The ethylthio group is introduced through a nucleophilic substitution reaction, followed by the coupling of the pyridine derivative with L-methionine. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms, such as Escherichia coli, are used to produce L-methionine. The pyridine derivative can then be chemically synthesized and coupled with the L-methionine produced through fermentation. Optimization of fermentation conditions, such as medium composition, pH, and temperature, is crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, reducing agents, such as sodium borohydride, and nucleophiles, such as amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl group donor, participating in methylation reactions that regulate gene expression and protein function. It may also interact with enzymes involved in amino acid metabolism, influencing cellular processes and potentially exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
N-Acetyl-L-Methionine: A derivative used as a dietary supplement and in medical research.
S-Methyl-L-Cysteine: Another sulfur-containing amino acid with similar properties.
Uniqueness
These modifications can enhance its reactivity and specificity in various reactions, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C13H18N2O3S2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
ZWPMMGBFRCEMNH-JTQLQIEISA-N |
Isomerische SMILES |
CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)

![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)





